Protac-O4I2

SF3B1 overexpression Drug resistance PROTAC efficacy

PROTAC-O4I2 is the premier chemical probe for targeted SF3B1 degradation. Unlike traditional splicing inhibitors (pladienolide B) that merely block activity, PROTAC-O4I2 recruits CRBN E3 ligase to ubiquitinate and completely eliminate SF3B1 protein, abolishing both enzymatic and scaffolding functions. This mechanism delivers superior anti-proliferative activity in SF3B1-overexpressing and K700E mutant models (IC₅₀ 63–90 nM), and extends survival in vivo. Use with the parental activator O4I2 as a critical negative control. Ideal for studying RNA splicing, drug resistance, and validating SF3B1 as a therapeutic target in hematologic malignancies.

Molecular Formula C29H29ClN6O5S
Molecular Weight 609.1 g/mol
Cat. No. B12417224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtac-O4I2
Molecular FormulaC29H29ClN6O5S
Molecular Weight609.1 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C4=CSC(=N4)NC5=CC=C(C=C5)Cl
InChIInChI=1S/C29H29ClN6O5S/c30-17-8-10-18(11-9-17)33-29-34-21(16-42-29)25(38)32-15-4-2-1-3-14-31-20-7-5-6-19-24(20)28(41)36(27(19)40)22-12-13-23(37)35-26(22)39/h5-11,16,22,31H,1-4,12-15H2,(H,32,38)(H,33,34)(H,35,37,39)
InChIKeyUWYLVQJEOCYCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC-O4I2: SF3B1-Targeted Degrader for Cancer Research Procurement


PROTAC-O4I2 (CAS 2785323-62-6, MW 609.10) is a heterobifunctional proteolysis-targeting chimera (PROTAC) that targets the splicing factor 3B1 (SF3B1) for ubiquitin-proteasome degradation [1]. This compound was developed by conjugating the SF3B1-binding 2-aminothiazole derivative O4I2 to a thalidomide-based cereblon (CRBN) E3 ligase ligand via a flexible alkyl linker [1]. Unlike traditional small molecule inhibitors that merely block SF3B1 activity, PROTAC-O4I2 induces complete protein degradation, thereby abolishing both enzymatic and scaffolding functions of SF3B1 . This mechanism of action makes it a unique chemical probe for studying RNA splicing biology and a potential therapeutic strategy for cancers driven by SF3B1 dysregulation [1].

Why PROTAC-O4I2 Cannot Be Substituted by Other SF3B1-Targeting Agents


Generic substitution with other SF3B1-targeting agents is not scientifically valid due to PROTAC-O4I2's unique mechanism of action: complete protein degradation via CRBN E3 ligase recruitment [1]. This contrasts sharply with traditional SF3B1 inhibitors like pladienolide B, which only inhibit the splicing activity of SF3B1 but do not eliminate the protein [2]. Moreover, PROTAC-O4I2's degradation profile is fundamentally different from its parental compound O4I2, which actually activates SF3B1 and enhances RNA splicing [1]. The linker length and composition in PROTAC-O4I2 have been specifically optimized to form a stable ternary complex with SF3B1 and CRBN, a structural feature not present in other SF3B1 modulators . Consequently, substituting PROTAC-O4I2 with an inhibitor or activator would yield opposite or irrelevant biological outcomes.

Quantitative Differentiation Evidence for PROTAC-O4I2


Superior Anti-Proliferative Activity in SF3B1-Overexpressing Cells vs. Pladienolide B

Cells overexpressing wild-type SF3B1 (SF3B1 OE) exhibited resistance to the splicing inhibitor pladienolide B, with an IC50 of 134 nM. In stark contrast, PROTAC-O4I2 demonstrated significantly higher potency in these same SF3B1 OE cells, with an IC50 of 63 nM . This represents a 2.1-fold increase in sensitivity for PROTAC-O4I2 compared to the standard inhibitor.

SF3B1 overexpression Drug resistance PROTAC efficacy

Mechanistic Switch from SF3B1 Activation to Degradation vs. Parental Compound O4I2

The parental compound O4I2 functions as an SF3B1 activator, increasing the splicing of target genes like DNAJB1. PROTAC-O4I2, in contrast, represses this splicing activity by degrading SF3B1 [1]. In K562 cells, PROTAC-O4I2 induces FLAG-SF3B1 degradation with an IC50 of 0.244 μM, a property completely absent in O4I2 .

RNA splicing Mechanism of action Chemical probe

In Vivo Survival Benefit in Drosophila Intestinal Tumor Model

PROTAC-O4I2 (10 μM, administered orally) significantly increased survival in a Drosophila intestinal tumor model by interfering with the maintenance and proliferation of stem cells [1]. While direct comparator data in the same model is lacking, this in vivo proof-of-concept distinguishes PROTAC-O4I2 from many PROTACs that lack demonstrated in vivo activity.

In vivo efficacy Drosophila model Tumor growth

Broad Anti-Proliferative Activity Across SF3B1 Genotypes

PROTAC-O4I2 exhibits potent anti-proliferative effects across a panel of cell lines with varying SF3B1 status: wild-type (IC50 = 228 nM), SF3B1-overexpressing (IC50 = 63 nM), and SF3B1 K700E mutant (IC50 = 90 nM) . This contrasts with pladienolide B, which shows reduced potency (IC50 = 134 nM) in SF3B1-overexpressing cells.

SF3B1 mutation K700E Cancer genetics

CRBN-Dependent Degradation Confers Specificity and Reversibility

PROTAC-O4I2-mediated degradation of SF3B1 and induction of apoptosis are strictly dependent on the presence of cereblon (CRBN) [1]. This was demonstrated by the complete abrogation of these effects in CRBN-knockout cells or in the presence of excess thalidomide, which competes for CRBN binding [1]. This mechanism-based control is a key differentiator from inhibitors.

CRBN dependence E3 ligase Target engagement

Optimal Research Applications for PROTAC-O4I2 Based on Quantitative Differentiation


Investigating SF3B1 Loss-of-Function in Cancer Cell Lines

Utilize PROTAC-O4I2 (0.1-1 μM) to achieve rapid and selective degradation of SF3B1 in K562 leukemia cells or other SF3B1-expressing lines [1]. This application is specifically validated by the compound's IC50 of 0.244 μM for FLAG-SF3B1 degradation in K562 cells and its functional repression of SF3B1 target genes like DNAJB1 [1]. Use the parental activator O4I2 as a critical negative control to confirm that observed phenotypes are due to SF3B1 loss, not gain-of-function.

Overcoming Resistance to Splicing Inhibitors in SF3B1-Overexpressing Models

In models of acquired resistance to splicing inhibitors like pladienolide B (e.g., SF3B1-overexpressing K562 cells), PROTAC-O4I2 demonstrates superior anti-proliferative activity (IC50 = 63 nM vs. 134 nM for pladienolide B) [1]. This makes PROTAC-O4I2 the preferred tool for studying resistance mechanisms and developing therapeutic strategies for cancers with elevated SF3B1 levels.

In Vivo Validation of SF3B1 as a Therapeutic Target in Drosophila Tumor Models

PROTAC-O4I2 is one of the few SF3B1-targeting agents with demonstrated in vivo efficacy, extending survival in a Drosophila intestinal tumor model at an oral dose of 10 μM [1]. This model is ideal for conducting genetic modifier screens or validating novel combination therapies involving SF3B1 degradation before advancing to more complex mammalian systems.

Studying the Impact of SF3B1 Mutations on Drug Sensitivity

The compound maintains potent anti-proliferative activity against the clinically relevant SF3B1 K700E mutant (IC50 = 90 nM), which is comparable to its activity against wild-type SF3B1-overexpressing cells (IC50 = 63 nM) [1]. This makes PROTAC-O4I2 a valuable chemical probe for investigating the functional consequences of SF3B1 mutations in hematological malignancies and for validating SF3B1 K700E as a therapeutic target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protac-O4I2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.